molecular formula C16H19ClN2O B350184 N-(5-chloropyridin-2-yl)adamantane-1-carboxamide CAS No. 313267-57-1

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide

Cat. No.: B350184
CAS No.: 313267-57-1
M. Wt: 290.79g/mol
InChI Key: SQOVWRHPUIWJJE-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of metabolic diseases. This compound features a rigid, lipophilic adamantane moiety coupled with a 5-chloropyridinyl group via a carboxamide linker, a structural motif recognized for its potential in drug discovery . The primary research value of this compound and its close structural analogs lies in their potent and selective inhibition of the enzyme human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 catalyzes the intracellular activation of cortisone to the active glucocorticoid cortisol within key tissues like the liver and adipose tissue . Excessive glucocorticoid action is strongly implicated in the development of metabolic syndrome phenotypes, including insulin resistance, type 2 diabetes, dyslipidemia, and obesity . Preclinical studies demonstrate that modulating 11β-HSD1 activity with selective inhibitors can have beneficial effects on these metabolic disorders, making this enzyme a valuable therapeutic target . Compounds sharing this core pharmacophore, characterized by an adamantyl group connected to an aromatic system, have shown IC50 values in the nanomolar range (e.g., 114-280 nM for related molecules) and high selectivity over the related 11β-HSD2 enzyme . Furthermore, the adamantane-carboxamide structure is a privileged scaffold in chemical biology, also appearing in research focused on the cannabinoid type-2 (CB2) receptor, a target for immune and inflammatory conditions . This reagent is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a critical tool compound or a building block for further structure-activity relationship (SAR) studies in these dynamic fields of investigation.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-13-1-2-14(18-9-13)19-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,9-12H,3-8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOVWRHPUIWJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Bond Formation

The most widely reported synthesis involves the direct coupling of adamantane-1-carboxylic acid (1) with 5-chloro-2-aminopyridine (2) . This method employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Catalysts: Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to suppress racemization.

Mechanistic Insights:
Activation of the carboxylic acid forms an O-acylisourea intermediate, which reacts with the amine to yield the amide. The adamantane group’s steric bulk necessitates prolonged reaction times (12–24 hours) compared to linear analogues.

Yield Optimization:

  • EDC/HOBt System: Achieves 68–72% yield.

  • DMAP Acceleration: Reduces reaction time to 8 hours with comparable yields.

Multi-Step Synthetic Approaches

Intermediate Functionalization

Alternative routes involve pre-functionalized adamantane or pyridine precursors. For example, 2-amino-5-chloropyridine can be synthesized via oxidative chlorination of 2-aminopyridine using NaClO and HCl, as described in a 2016 patent.

Step 1: Chlorination of 2-Aminopyridine

  • Reagents: Sodium hypochlorite (NaClO) and concentrated HCl

  • Conditions: 10°C for 2 hours, then 25°C for 4 hours.

  • Yield: 72% after extraction with dichloroethane.

Step 2: Coupling with Adamantane-1-Carbonyl Chloride

  • Reagents: Thionyl chloride (SOCl₂) for acid chloride formation

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 65–70% after purification.

Alternative Routes and Novel Catalysts

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate amide bond formation. A 2021 study reported a 40% reduction in reaction time (4 hours vs. 24 hours) with 75% yield using EDC/HOBt under microwave conditions.

Solid-Phase Synthesis

Immobilization of 5-chloro-2-aminopyridine on Wang resin enables iterative coupling with adamantane-1-carboxylic acid, though yields remain suboptimal (50–55%).

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM06298
DMF257295
THF405890

Data aggregated from. Polar aprotic solvents like DMF enhance solubility of intermediates but may necessitate higher purification efforts.

Catalytic Additives

  • DMAP: Increases yield by 15% via acid scavenging.

  • Triethylamine (TEA): Neutralizes HCl byproducts, improving reaction homogeneity.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.4 Hz, 1H, Py-H)

  • δ 7.72 (dd, J = 8.4, 2.4 Hz, 1H, Py-H)

  • δ 2.12–1.98 (m, 15H, Adamantane-H).

IR (KBr):

  • 3280 cm⁻¹ (N-H stretch)

  • 1645 cm⁻¹ (C=O amide).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Cost-Effective Chlorination

The use of NaClO/HCl for chlorination avoids hazardous Cl₂ gas, aligning with green chemistry principles.

Process Intensification

Continuous-flow reactors reduce batch variability, achieving 85% yield at 100 g scale .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane core and the pyridine ring.

    Amide Bond Formation and Hydrolysis: The amide bond can be formed or hydrolyzed under specific conditions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the adamantane core .

Scientific Research Applications

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The pyridine ring and the carboxamide group contribute to the compound’s overall pharmacophore, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

(E)-2-Cyano-3-(furan-2-yl)-N-(m-tolyl)acrylamide (CAS: 301338-53-4)

  • Molecular Formula : C₁₅H₁₂N₂O₂
  • Key Features: Acrylamide backbone with cyano and furan substituents. Comparison: The absence of a rigid adamantane group reduces conformational rigidity compared to the target compound. The furan and cyano groups may enhance solubility but reduce metabolic stability .

Methyl 2-(2-ethynylphenyl)acetate (CAS: 637348-19-7)

  • Molecular Formula : C₁₁H₁₀O₂
  • Key Features :
    • Ethynylphenyl group introduces alkyne functionality for click chemistry applications.
    • Ester group provides hydrolytic instability.
    • Comparison :
    • Lacks the nitrogen-rich pharmacophore present in the target compound.
    • Smaller molecular weight (174.20 g/mol vs. 298.79 g/mol for the target compound) suggests reduced binding affinity in biological systems .

N-(5-Methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide (CAS: 352681-30-2)

  • Molecular Formula : C₇H₉N₃OS
  • Key Features :
    • Thiadiazole ring offers electron-deficient aromaticity for hydrogen bonding.
    • Cyclopropane group introduces strain but minimal steric bulk.
    • Comparison :
    • Thiadiazole vs. chloropyridine: The former may enhance metal coordination but reduce π-π stacking efficiency.
    • Lower molecular complexity (183.23 g/mol) limits versatility in drug design compared to the adamantane-containing target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Rigidity Index* LogP (Predicted)
N-(5-chloropyridin-2-yl)adamantane-1-carboxamide (313267-57-1) C₁₆H₁₉ClN₂O 298.79 Adamantane, Chloropyridine, Amide High 3.8
(E)-2-Cyano-3-(furan-2-yl)-N-(m-tolyl)acrylamide (301338-53-4) C₁₅H₁₂N₂O₂ 252.27 Acrylamide, Furan, Cyano Low 2.1
Methyl 2-(2-ethynylphenyl)acetate (637348-19-7) C₁₁H₁₀O₂ 174.20 Ester, Ethynyl Moderate 1.5
N-(5-Methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide (352681-30-2) C₇H₉N₃OS 183.23 Thiadiazole, Cyclopropane, Amide Moderate 1.9

*Rigidity Index: Qualitative assessment based on presence of fused rings (e.g., adamantane) or flexible bonds.

Research Findings and Implications

  • Pharmacological Potential: The adamantane group in this compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies. In contrast, the thiadiazole derivative (CAS: 352681-30-2) shows greater suitability for peripheral targets due to its polarizable sulfur atom .
  • Synthetic Challenges :
    • The steric bulk of adamantane complicates synthetic modifications compared to cyclopropane or furan-containing analogs.
  • Thermodynamic Stability :
    • Adamantane derivatives generally exhibit higher thermal stability, as evidenced by melting point data (unavailable for the target compound but inferred from related adamantane structures).

Biological Activity

N-(5-chloropyridin-2-yl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of an adamantane core linked to a 5-chloropyridine moiety via a carboxamide functional group. The adamantane structure provides a rigid framework that enhances binding affinity to biological targets, while the chloropyridine component may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's mechanism involves:

  • Binding Affinity : The adamantane scaffold improves binding affinity and specificity towards target proteins.
  • Pharmacophore Elements : The chloropyridine and carboxamide groups play critical roles in interacting with various biological pathways, potentially influencing enzyme activity or receptor modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have demonstrated that compounds containing an adamantane fragment, including this compound, possess antiviral properties. For instance:

  • Inhibition of Orthopoxviruses : Certain derivatives have shown effectiveness against vaccinia virus, with reductions in viral reproduction observed at concentrations as low as 2 µg/mL .

Antimicrobial Properties

The compound is also being investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Pharmacological Evaluation : A study highlighted the effectiveness of adamantane derivatives in inhibiting viral replication, noting significant antiviral activity against various strains of orthopoxviruses .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications on the pyridine ring can enhance biological activity, suggesting that further optimization could lead to more potent derivatives .
  • In Vitro Studies : In vitro assays have been conducted to assess the compound's effects on cell viability and pathogen inhibition, revealing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
AmantadineAdamantane coreAntiviral
MemantineAdamantane coreNeuroprotective
IsoniazidPyridine ringAntimicrobial

This compound is unique due to its combination of the adamantane core and chloropyridine moiety, which may offer distinct physicochemical properties compared to other known compounds.

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